molecular formula C10H8BrN3O2S B215133 5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole

5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole

Katalognummer B215133
Molekulargewicht: 314.16 g/mol
InChI-Schlüssel: XLFUVMNKHCIQDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BSI-201 and is a PARP inhibitor, which means it inhibits the activity of poly (ADP-ribose) polymerase (PARP) enzymes.

Wirkmechanismus

PARP enzymes play a crucial role in DNA repair, and their inhibition can lead to the accumulation of DNA damage and ultimately cell death. 5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole inhibits the activity of PARP enzymes by binding to their catalytic domain. This binding prevents the PARP enzymes from repairing DNA damage, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole are primarily related to its inhibition of PARP enzymes. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, PARP inhibitors have been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole in lab experiments is its ability to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. Additionally, the compound has potential applications in the treatment of other diseases, such as cardiovascular and neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the accuracy of the results.

Zukünftige Richtungen

There are several future directions for the research and development of 5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole. One direction is to explore the potential applications of this compound in the treatment of other diseases, such as cardiovascular and neurological disorders. Additionally, researchers can investigate the potential of combining PARP inhibitors with other cancer treatments to enhance their effectiveness. Finally, future research can focus on developing more potent and selective PARP inhibitors with fewer side effects.
Conclusion:
In conclusion, 5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole is a promising compound with potential applications in various fields, particularly in cancer research. The compound's ability to inhibit PARP enzymes and enhance the effectiveness of chemotherapy and radiation therapy makes it an attractive target for future research and development. However, further research is needed to fully understand the compound's potential applications and limitations.

Synthesemethoden

The synthesis method of 5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole involves the reaction between 4-bromophenyl isothiocyanate and 4-nitroimidazole. The reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to generate the desired product. The yield of the product is typically around 60-70%, and the purity can be increased through recrystallization.

Wissenschaftliche Forschungsanwendungen

The primary application of 5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole is in the field of cancer research. PARP inhibitors, such as BSI-201, have been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. Additionally, PARP inhibitors have been found to have potential applications in the treatment of other diseases, such as cardiovascular and neurological disorders.

Eigenschaften

Produktname

5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole

Molekularformel

C10H8BrN3O2S

Molekulargewicht

314.16 g/mol

IUPAC-Name

5-(4-bromophenyl)sulfanyl-1-methyl-4-nitroimidazole

InChI

InChI=1S/C10H8BrN3O2S/c1-13-6-12-9(14(15)16)10(13)17-8-4-2-7(11)3-5-8/h2-6H,1H3

InChI-Schlüssel

XLFUVMNKHCIQDM-UHFFFAOYSA-N

SMILES

CN1C=NC(=C1SC2=CC=C(C=C2)Br)[N+](=O)[O-]

Kanonische SMILES

CN1C=NC(=C1SC2=CC=C(C=C2)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.